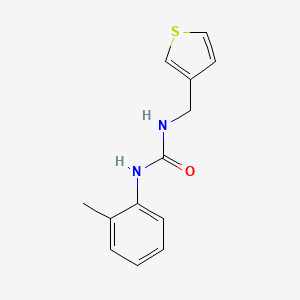

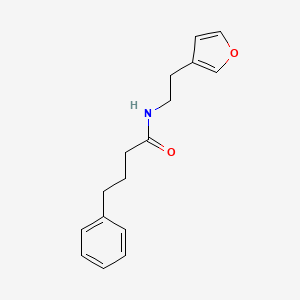

N-(2-(furan-3-yl)ethyl)-4-phenylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

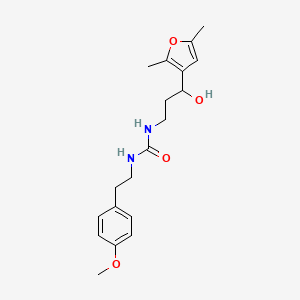

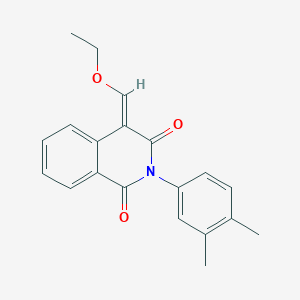

“N-(2-(furan-3-yl)ethyl)-4-phenylbutanamide” is a complex organic compound that contains a furan ring, a phenyl group, and an amide group. Furans are five-membered aromatic heterocycles containing one oxygen atom that are important building blocks in organic chemistry . The phenyl group is a functional group that consists of six carbon atoms joined together in a planar cycle, with one hydrogen atom attached to each carbon atom. The amide group consists of a carbonyl group (C=O) linked to a nitrogen atom.

Synthesis Analysis

The synthesis of furan compounds has seen recent advances. Some classical methods have been modified and improved, while other new methods have been developed . A mixture of Lewis acids (ZrCl 4 /ZnI 2) acts as a catalyst and the yields are between 75% and 89% .Molecular Structure Analysis

The molecular structure of “this compound” would be complex due to the presence of the furan ring, phenyl group, and amide group. The furan ring is a five-membered aromatic heterocycle containing one oxygen atom .Chemical Reactions Analysis

Furans are known to undergo a variety of chemical reactions. They are important building blocks in organic chemistry . Various R&D studies reported all types of improvements in the manufacture of furan resulting from detailed examinations of the chemistry, kinetics, catalytic effects, energy, mass transfer, etc. involved in the reaction .Scientific Research Applications

Valorization of Sugars from Biomass

Research into the valorization of sugars from lignocellulosic biomass has highlighted the importance of furan derivatives such as 5-hydroxymethylfurfural (5-HMF) and furfural. These compounds are valuable as building blocks for producing chemicals and fuels, demonstrating the potential industrial and environmental applications of furan-related chemistry (Esteban, Vorholt, & Leitner, 2020).

Biomass Conversion to Furan Derivatives

The conversion of plant biomass into furan derivatives has been explored as a sustainable source for new generations of polymers, functional materials, and fuels. This highlights the role of furan compounds in advancing green chemistry and sustainable material science (Chernyshev, Kravchenko, & Ananikov, 2017).

Bioactive Furan Substituted Nucleobases and Nucleosides

Furan-substituted nucleobases and nucleosides have been identified as important components in medicinal chemistry. They serve as key structural elements in the development of pharmaceuticals, showcasing the biological and therapeutic relevance of furan modifications in nucleic acid analogs (Ostrowski, 2022).

Furanoditerpenoids in Pharmacology

Furanoditerpenoids, a rare group of diterpenoids containing furan rings, have been studied for their pharmacological activities. These compounds, found in a limited number of plant families, possess anti-cancer, anti-inflammatory, and antimicrobial properties, indicating the therapeutic potential of naturally occurring furan derivatives (Bao, Zhang, Ye, & Lin, 2017).

Semisynthetic Resorbable Materials from Hyaluronan Esterification

Research into semisynthetic resorbable materials has included the esterification of hyaluronan, producing derivatives with varied biological properties. This work suggests potential clinical applications of furan derivatives in developing new materials for medical use (Campoccia, Doherty, Radice, Brun, Abatangelo, & Williams, 1998).

Future Directions

Mechanism of Action

Target of Action

Furan derivatives have been found to interact with various targets or receptors in the body, such as mao inhibitors, kappa opioid receptor agonist, sigma receptor agonist, gaba receptor agonist, cox-2 inhibitor, beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, calcium channel blockers, etc .

Mode of Action

Furan derivatives are known to interact with their targets, leading to various biological activities .

Biochemical Pathways

Furan derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .

Pharmacokinetics

The presence of the ether oxygen in furan derivatives adds polarity and the potential for hydrogen bonding, which can improve the pharmacokinetic characteristics of lead molecules .

Result of Action

Furan derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action Environment

The production of chemicals from biomass, including furan derivatives, offers both economic and ecological benefits .

properties

IUPAC Name |

N-[2-(furan-3-yl)ethyl]-4-phenylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c18-16(17-11-9-15-10-12-19-13-15)8-4-7-14-5-2-1-3-6-14/h1-3,5-6,10,12-13H,4,7-9,11H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSYLZJUAELERJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)NCCC2=COC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide](/img/structure/B2355313.png)

![3,4,5-triethoxy-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2355321.png)

![4-bromo-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2355327.png)

![Methyl 4-(4-methylphenyl)-3-({[4-(trifluoromethoxy)phenyl]amino}sulfonyl)thiophene-2-carboxylate](/img/structure/B2355328.png)